molecular formula C11H10N2O2 B13338877 4-((1H-Pyrazol-1-yl)methoxy)benzaldehyde

4-((1H-Pyrazol-1-yl)methoxy)benzaldehyde

Cat. No.: B13338877
M. Wt: 202.21 g/mol
InChI Key: JMXLRNYJLCCDOC-UHFFFAOYSA-N
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Description

4-((1H-Pyrazol-1-yl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a pyrazole ring through a methoxy linkage. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-Pyrazol-1-yl)methoxy)benzaldehyde typically involves the nucleophilic substitution reaction of 4-hydroxybenzaldehyde with 1H-pyrazole in the presence of a suitable base. The reaction is often carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or ethanol under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-((1H-Pyrazol-1-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((1H-Pyrazol-1-yl)methoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-((1H-Pyrazol-1-yl)methoxy)benzaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease processes, thereby exerting its biological effects. Molecular docking studies have shown that it can bind to the active sites of certain enzymes, suggesting potential inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde
  • 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
  • 4-(1H-Pyrrol-1-yl)benzaldehyde
  • 4-(1H-1,2,4-Triazol-1-yl)benzoic acid

Uniqueness

4-((1H-Pyrazol-1-yl)methoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyrazole ring is known for its versatility in medicinal chemistry, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-(pyrazol-1-ylmethoxy)benzaldehyde

InChI

InChI=1S/C11H10N2O2/c14-8-10-2-4-11(5-3-10)15-9-13-7-1-6-12-13/h1-8H,9H2

InChI Key

JMXLRNYJLCCDOC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)COC2=CC=C(C=C2)C=O

Origin of Product

United States

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